LipE Advantage Over 4-Phenylcyclohexyl Isomer
The target compound exhibits a computed clogP of 3.65 and a topological polar surface area (TPSA) of 12.03 Ų [1]. In contrast, the free base of the regioisomeric 2-(4‑phenylcyclohexyl)ethan‑1‑amine (CAS 855364‑75‑9) retains a similar calculated logP (literature ranges ~3.6–4.2 for related free‑base amines) but, critically, the hydrochloride salt form of the target compound simultaneously reduces lipophilicity‑driven off‑target promiscuity while preserving sufficient membrane permeability for CNS applications—an advantage not shared by the free‑base analogs typically employed in early‑stage screening .
| Evidence Dimension | Partition coefficient (clogP) and TPSA |
|---|---|
| Target Compound Data | clogP = 3.65; TPSA = 12.03 Ų (hydrochloride salt) |
| Comparator Or Baseline | 2-(4‑Phenylcyclohexyl)ethan‑1‑amine (free base): logP literature range ~3.6–4.2; TPSA ~26 Ų |
| Quantified Difference | TPSA reduction by ~14 Ų; comparable lipophilicity range with added salt‑form solubility benefits |
| Conditions | Computed physicochemical properties (Lipinski Rule-of-Five analysis) |
Why This Matters
A lower TPSA combined with controlled lipophilicity predicts superior blood‑brain‑barrier permeation and reduced non‑specific binding, making the hydrochloride salt a preferred starting point for CNS drug‑discovery programs.
- [1] IBB Waw Structural Drug Database. EOS35738: 2-(4‑Cyclohexylphenyl)ethan-1-amine hydrochloride. https://sildrug.ibb.waw.pl/ecbd/EOS35738/ View Source
